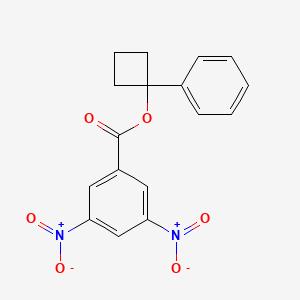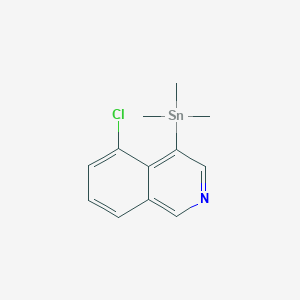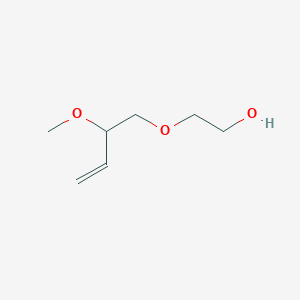
2-(2-Methoxybut-3-enoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxybut-3-enoxy)ethanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to an ethoxy group, which is further connected to a methoxybutenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybut-3-enoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-buten-1-ol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Methoxybut-3-enoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Various substituted ethers or esters.
科学的研究の応用
2-(2-Methoxybut-3-enoxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(2-Methoxybut-3-enoxy)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes, altering their activity and influencing metabolic pathways.
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar structure but with an ethoxy group instead of a butenyl group.
2-(2-Ethoxyethoxy)ethanol: Contains an ethoxy group in place of the methoxy group.
2-(2-Butoxyethoxy)ethanol: Features a butoxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxybut-3-enoxy)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
2-(2-methoxybut-3-enoxy)ethanol |
InChI |
InChI=1S/C7H14O3/c1-3-7(9-2)6-10-5-4-8/h3,7-8H,1,4-6H2,2H3 |
InChIキー |
KUXMOIZBANXCJO-UHFFFAOYSA-N |
正規SMILES |
COC(COCCO)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


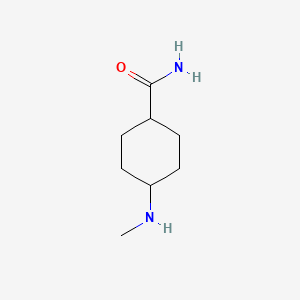
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
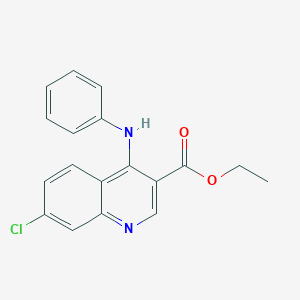
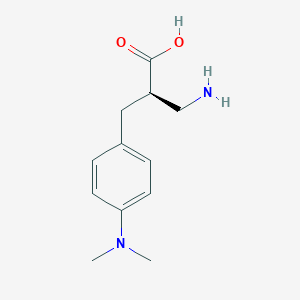
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

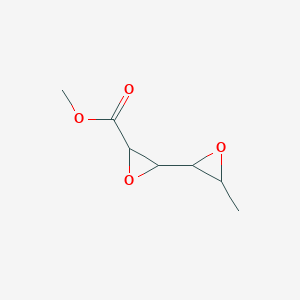
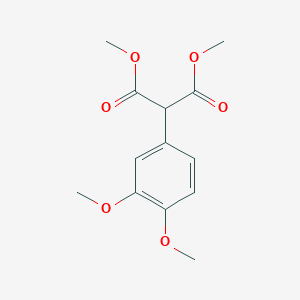
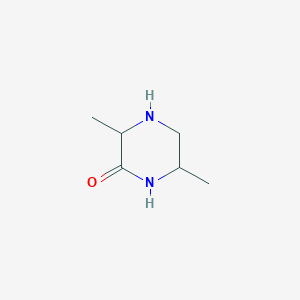
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)

